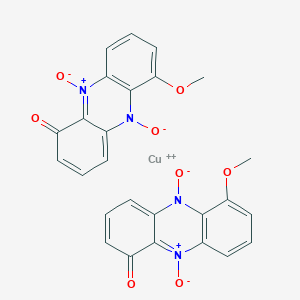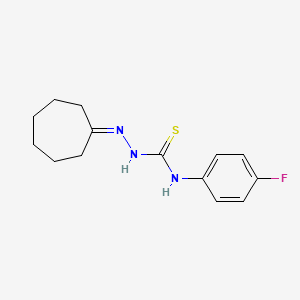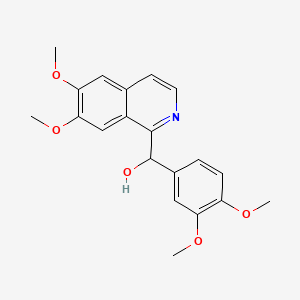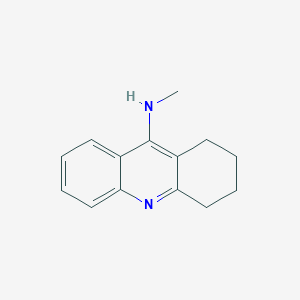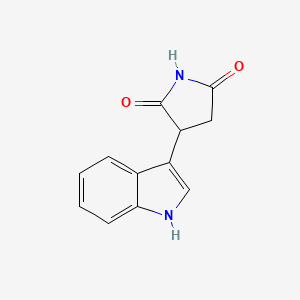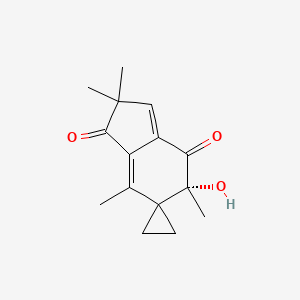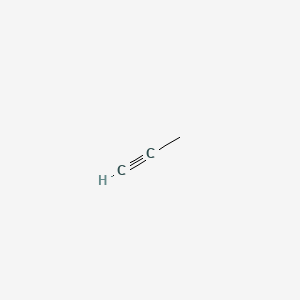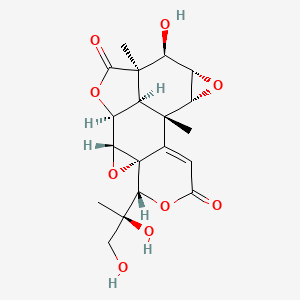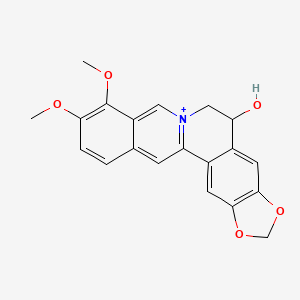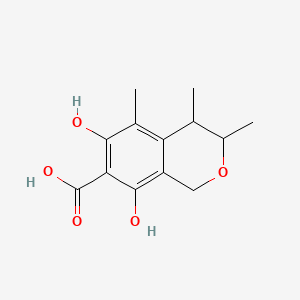
3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid is a natural product found in Penicillium citrinum and Penicillium with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis of Mangostins
- This compound has been used in the synthesis of mangostins, which are a class of natural products with various biological activities. The synthesis process involves several steps, including acylation and selective methylation, highlighting the compound's utility in complex organic syntheses (Lee, 1982).
Study of Oxidation Reactions
- It has been utilized in studies exploring oxidation reactions. For instance, its analog, Trolox c, was studied for its oxidation properties in aqueous solutions, contributing to a better understanding of chemical reaction mechanisms (Thomas & Bielski, 1989).
Development of Antiarrhythmic Agents
- Derivatives of this compound have been investigated for their potential as antiarrhythmic agents. This includes the study of various substituents and their effects on arrhythmias, particularly in the context of ischemia-reperfusion injury (Koini et al., 2009).
Cytotoxic Compounds Synthesis
- Research has been conducted on derivatives like pyrano[4,3-c][2]benzopyran-1,6-dione for their cytotoxic properties, especially against cancer cell lines. This highlights its role in the development of potential therapeutic agents (Mo et al., 2004).
Synthesis of Pharmaceuticals
- It serves as an intermediate in the synthesis of pharmaceuticals like Nebivolol, an antihypertensive agent. The research on its synthesis emphasizes its importance in medicinal chemistry (Xin-zhi, 2007).
Photoreversible Photographic Systems
- The compound has been studied in the context of photoreversible photographic systems, revealing its potential in photochemical applications (Shimizu, Kokado, & Inoue, 1969).
Eigenschaften
CAS-Nummer |
92838-21-6 |
|---|---|
Produktname |
3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid |
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
6,8-dihydroxy-3,4,5-trimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H16O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h5,7,14-15H,4H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
OHTHCLNOXXLROK-UHFFFAOYSA-N |
SMILES |
CC1C(OCC2=C(C(=C(C(=C12)C)O)C(=O)O)O)C |
Kanonische SMILES |
CC1C(OCC2=C(C(=C(C(=C12)C)O)C(=O)O)O)C |
Synonyme |
3,4-dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid dihydrocitrinin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



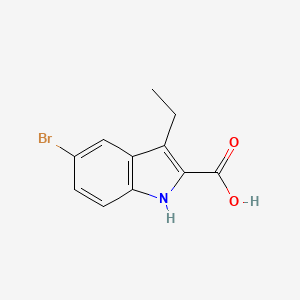
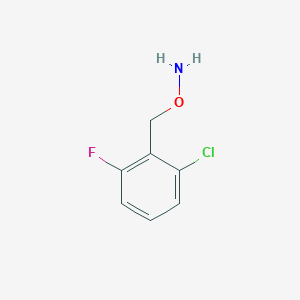
![2-[(N-{1-[N-(1-{N-[(1S)-2-hydroxy-1-benzylethyl]carbamoyl}-2-methylpropyl)carbamoyl]-4-(amidinoamino)butyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B1212710.png)

